C20H18NaO11P2

Description

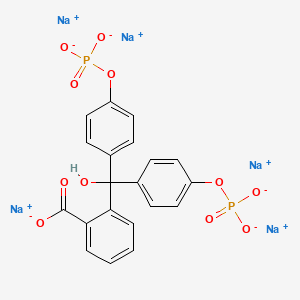

The exact mass of the compound Pentasodium 2-(oxidobis(4-(phosphonnatooxy)phenyl)methyl)benzoate is 605.9421566 g/mol and the complexity rating of the compound is 689. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality C20H18NaO11P2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C20H18NaO11P2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2382-56-1 |

|---|---|

Molecular Formula |

C20H18NaO11P2 |

Molecular Weight |

519.3 g/mol |

IUPAC Name |

pentasodium;2-[hydroxy-bis(4-phosphonatooxyphenyl)methyl]benzoate;hydrate |

InChI |

InChI=1S/C20H18O11P2.Na/c21-19(22)17-3-1-2-4-18(17)20(23,13-5-9-15(10-6-13)30-32(24,25)26)14-7-11-16(12-8-14)31-33(27,28)29;/h1-12,23H,(H,21,22)(H2,24,25,26)(H2,27,28,29); |

InChI Key |

VGGYELROSJINSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])C(C2=CC=C(C=C2)OP(=O)([O-])[O-])(C3=CC=C(C=C3)OP(=O)([O-])[O-])O.O.[Na+].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Phenolphthalein Diphosphate Monosodium (C20H18NaO11P2)

The following technical guide provides an in-depth analysis of the chemical structure, properties, and applications of the compound with the molecular formula C20H18NaO11P2 . Based on the specific elemental composition and available chemical registry data, this compound is identified as the Monosodium Salt of Phenolphthalein Diphosphate .[1]

High-Performance Substrate for Phosphatase Assays in Drug Discovery [1]

Executive Summary

In the realm of bioanalytical chemistry and drug development, Phenolphthalein Diphosphate (PDP) serves as a critical reagent for quantifying alkaline phosphatase (ALP) activity—a key biomarker in hepatic function, bone turnover, and drug-induced liver injury (DILI) studies.[1] While the pentasodium salt is common in bulk reagents, the Monosodium salt (C20H18NaO11P2) represents a specific protonation state often utilized for specialized formulation or intermediate synthesis.[1]

This guide details the structural integrity, physicochemical behavior, and validated experimental protocols for utilizing C20H18NaO11P2.[1] It addresses the discrepancy between the commercial "pentasodium" labels and the specific stoichiometry of the monosodium form, providing researchers with a precise understanding of the molecule's behavior in aqueous buffers.[1]

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Identification[1]

-

IUPAC Name : Sodium 2-[hydroxybis[4-(phosphonooxy)phenyl]methyl]benzoate (or Benzoic acid, 2-[hydroxybis[4-(phosphonooxy)phenyl]methyl]-, monosodium salt).[1]

-

CAS Registry Number : 2382-56-1 (Note: This CAS is often broadly applied to Phenolphthalein Diphosphate salts; specific stoichiometry must be verified via Certificate of Analysis).[1]

Structural Architecture

The molecule is derived from the open-ring (carbinol) form of phenolphthalein, functionalized with two phosphate ester groups.[1]

-

Scaffold : Triphenylmethane derivative.[1]

-

Core Modification : The two phenolic hydroxyl groups of phenolphthalein are esterified with phosphoric acid (-O-PO3H2), rendering the molecule colorless and preventing the formation of the quinoid chromophore at neutral pH.[1]

-

Salt Stoichiometry : The formula C20H18NaO11P2 implies a Monosodium salt.[1]

Stereochemistry & Tautomerism

Unlike the lactone form of phenolphthalein, the diphosphate derivative in aqueous solution primarily exists in the open carboxylate form due to the steric and electronic effects of the bulky phosphate groups.[1] This open structure is crucial for its solubility and enzymatic accessibility.[1]

Physicochemical Properties[1][2][6]

The following table summarizes the key properties of the Monosodium salt compared to the free acid and pentasodium forms.

| Property | Monosodium Salt (C20H18NaO11P2) | Pentasodium Salt (Commercial Standard) | Impact on Assay |

| Molecular Weight | 519.29 g/mol | ~606.21 g/mol | Stoichiometric calculations must adjust for salt form.[1] |

| Solubility (Water) | High (>50 mg/mL) | Very High (>100 mg/mL) | Monosodium is sufficient for standard 5-10 mM stock solutions.[1] |

| pH (1% Soln) | Acidic to Neutral (~4.0 - 6.[1]0) | Basic (~9.[1]0) | Monosodium requires buffering to pH 9.8 for ALP activity.[1] |

| Appearance | White to off-white powder | White hygroscopic powder | Purity affects background absorbance.[1] |

| Stability | Hydrolysis-sensitive (moisture) | Hygroscopic | Store at -20°C with desiccant to prevent spontaneous hydrolysis.[1] |

Mechanism of Action: Enzymatic Hydrolysis[1]

The utility of C20H18NaO11P2 lies in its role as a chromogenic prodrug-like substrate .[1] It is chemically stable and colorless.[1] Upon exposure to Alkaline Phosphatase (ALP), the phosphate groups are cleaved.[1]

Reaction Pathway[1]

-

Substrate Binding : ALP binds the phosphate esters.[1]

-

Dephosphorylation : Hydrolysis releases inorganic phosphate (Pi) and the unstable intermediate (Phenolphthalein monophosphate).[1]

-

Chromophore Formation : Complete dephosphorylation yields Phenolphthalein.[1] In the alkaline buffer (pH > 10) used for the assay, Phenolphthalein undergoes ring closure/opening tautomerism to form the quinoid dianion , which is intensely pink (Absorbance max ~550 nm).[1]

Pathway Visualization

The following diagram illustrates the transformation from the colorless diphosphate to the colored reporter.[1]

Figure 1: Enzymatic hydrolysis pathway of Phenolphthalein Diphosphate by Alkaline Phosphatase.

Experimental Protocol: Validated ALP Assay

Objective : Quantify ALP activity in serum or cell lysate using C20H18NaO11P2.[1] Sensitivity : Detection limit ~0.05 U/L.[1]

Reagent Preparation

-

Stock Substrate Solution (50 mM) :

-

Assay Buffer (pH 9.8) :

Assay Workflow

-

Blanking : Add 100 µL Assay Buffer to "Blank" wells.

-

Sample Addition : Add 10 µL of sample (serum/lysate) to "Test" wells.

-

Substrate Addition : Add 90 µL of Substrate Solution (diluted to 5 mM in Assay Buffer) to all wells.

-

Incubation : Incubate at 37°C for 15–30 minutes.

-

Termination : Stop reaction by adding 50 µL of 3.0 M NaOH . This ensures pH > 11 for maximum color development.[1]

-

Measurement : Read Absorbance at 550 nm .

Data Analysis

Calculate ALP activity using the Beer-Lambert Law:

- : Extinction coefficient of Phenolphthalein at pH 11 (~30,000 M⁻¹cm⁻¹).[1]

- : Incubation time (minutes).

Synthesis & Manufacturing Considerations

For researchers synthesizing or sourcing this compound, purity is paramount.[1]

-

Synthesis Route : Reaction of phenolphthalein with phosphorus oxychloride (POCl3) followed by hydrolysis and neutralization with Sodium Hydroxide.[1]

-

Purification : Recrystallization from ethanol/water.[1]

-

Impurity Profile : Free phenolphthalein (pink contaminant) and inorganic phosphate.[1] High-grade reagents must have <0.1% free phenolphthalein to ensure low background signal.[1]

References

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 131876444, Phenolphthalein diphosphate sodium salts. Retrieved from [Link][1]

Sources

- 1. CAS 2382-56-1: Benzoic acid, 2-[hydroxybis[4-(phosphonooxy… [cymitquimica.com]

- 2. arctomsci.com [arctomsci.com]

- 3. CAS:2382-56-1, Benzoic acid, 2-[hydroxybis[4-(phosphonooxy)phenyl]methyl]-, Sodium salt (1:5)-毕得医药 [bidepharm.com]

- 4. CAS 2382-56-1: Ácido benzoico, 2-[hidroxibis[4-(fosfonooxi… [cymitquimica.com]

Technical Monograph: Phenolphthalein Diphosphate Sodium Salt (PDP)

CAS 2382-56-1 | High-Sensitivity Phosphatase Substrate

Executive Summary

Phenolphthalein Diphosphate (PDP) Sodium Salt is a specialized chromogenic substrate utilized primarily for the detection and quantification of phosphatase activity. Unlike simple nitrophenol-based substrates, PDP offers a unique "latent" colorimetric mechanism where the enzymatic reaction proceeds without immediate visual change, followed by a high-contrast color development upon alkalinization. This characteristic makes it the gold standard for specific microbiological identifications—most notably differentiating pathogenic Staphylococcus aureus—and for complex kinetic assays where reaction termination and signal development must be controlled independently.

This guide provides a comprehensive technical analysis of PDP, synthesizing chemical properties, mechanistic pathways, and validated experimental protocols for researchers in microbiology and drug development.

Part 1: Chemical Identity & Physicochemical Properties[1][2][3]

PDP is typically supplied as a sodium salt (often pentasodium or tetrasodium hydrate) to ensure rapid solubility in aqueous buffers. The phosphate groups render the molecule highly polar, preventing it from crossing intact cell membranes passively, thus making it an excellent marker for extracellular or periplasmic phosphatase activity.

Table 1: Physicochemical Profile

| Property | Specification |

| Chemical Name | Phenolphthalein diphosphate sodium salt (typically pentasodium hydrate) |

| CAS Number | 2382-56-1 |

| Molecular Formula | |

| Molecular Weight | ~606.21 g/mol (anhydrous basis) |

| Appearance | White to off-white hygroscopic powder |

| Solubility | Freely soluble in water (>50 mg/mL); insoluble in organic solvents |

| pH Stability | Stable in neutral buffers; hydrolyzes slowly in strong acids |

| Storage | 2–8°C (Hygroscopic; keep desiccated) |

Part 2: Mechanistic Principles

The utility of PDP relies on the specific hydrolysis of its two phosphate ester bonds by phosphatase enzymes (Acid or Alkaline Phosphatase). The reaction is "silent" during the incubation phase because the reaction product, phenolphthalein, is colorless at neutral or acidic pH.

The Reaction Pathway

-

Enzymatic Phase: The enzyme cleaves the phosphate groups from the PDP molecule.

-

Indicator Phase: The resulting free phenolphthalein remains colorless until the pH is raised above its pKa (~9.3).

-

Detection Phase: Addition of a strong base (NaOH or

vapor) deprotonates the phenol groups, resulting in a quinoid structure that absorbs strongly at 550 nm (Pink/Red).

Figure 1: Enzymatic Hydrolysis and Signal Generation Pathway

Caption: The conversion of colorless PDP to the chromogenic phenolphthalein anion requires sequential enzymatic hydrolysis and pH-mediated activation.

Part 3: Microbiological Application (The S. aureus Protocol)

The most authoritative application of PDP is the differentiation of Staphylococcus aureus (coagulase-positive, phosphatase-positive) from Coagulase-Negative Staphylococci (CoNS) like S. epidermidis. This method, derived from the classic work of Barber and Kuper, remains a critical diagnostic tool.

Experimental Workflow

Objective: Identify phosphatase-producing bacterial colonies on solid media.

-

Media Preparation:

-

Prepare nutrient agar or Columbia blood agar base.

-

Add filter-sterilized PDP sodium salt to a final concentration of 0.01% (w/v) (approx. 100 mg/L) after autoclaving the agar base (to prevent thermal hydrolysis).

-

Pour plates and dry.

-

-

Inoculation:

-

Detection (The Ammonia Vapor Method):

-

Crucial Step: Do not flood the plate with liquid base, as this displaces colonies.

-

Invert the petri dish lid and place 2–3 drops of Strong Ammonia Solution (25-30%) into the lid.

-

Place the agar base (inverted) over the lid containing ammonia.[2][3]

-

Wait 2–5 minutes. The ammonia vapor will diffuse into the agar, raising the pH.

-

-

Interpretation:

Technical Insight: The ammonia vapor technique is self-validating. If the color fades after 10–15 minutes (as ammonia evaporates and pH drops), the result is confirmed as pH-dependent phenolphthalein activation, ruling out non-specific pigment production by the bacteria.

Part 4: Quantitative Enzymatic Assays (Kinetic/Endpoint)

For drug development professionals screening phosphatase inhibitors, PDP serves as a robust substrate for determining

Standardized Endpoint Assay Protocol

Buffer System: 0.1 M Acetate Buffer (pH 5.5 for Acid Phosphatase) or Glycine-NaOH (pH 9.8 for Alkaline Phosphatase).

Step-by-Step Methodology:

-

Substrate Solution: Prepare 5 mM PDP in deionized water. (Freshly prepared).

-

Reaction Mix:

-

450 µL Buffer

-

50 µL Enzyme Solution (e.g., Wheat Germ Acid Phosphatase)

-

-

Initiation: Add 50 µL of PDP substrate. Mix and incubate at 37°C for a defined period (e.g., 10–30 mins).

-

Termination & Development:

-

Add 500 µL of Stopping Solution (0.2 M NaOH + 0.2 M Glycine).

-

Note: The high pH stops the enzyme and simultaneously develops the phenolphthalein color.

-

-

Measurement: Read Absorbance at 550 nm .

-

Quantification: Compare against a standard curve generated using free Phenolphthalein (not PDP).

Table 2: Troubleshooting Assay Anomalies

| Observation | Root Cause | Corrective Action |

| High Background (Blank) | Spontaneous hydrolysis of PDP | Store PDP powder desiccated; Prepare substrate fresh daily. |

| No Color Development | pH < 9.0 in final mix | Ensure Stopping Solution has sufficient buffering capacity to override the reaction buffer. |

| Precipitation | Enzyme denaturation | High pH stop solution may precipitate impure enzyme samples; Centrifuge before reading OD. |

Part 5: Handling & Stability

-

Hygroscopicity: The sodium salt is extremely hygroscopic. Moisture absorption leads to hydrolysis and high background readings. Store the container taped and desiccated at 4°C.

-

Safety: PDP is an irritant.[6] However, the released phenolphthalein is a known laxative and suspected carcinogen in high doses; handle all assay waste as hazardous chemical waste.

References

-

Barber, M., & Kuper, S. W. A. (1951).[4] Identification of Staphylococcus pyogenes by the Phosphatase Reaction.[2][6] Journal of Pathology and Bacteriology.

-

MacFaddin, J. F. (2000).[4] Biochemical Tests for Identification of Medical Bacteria (3rd ed.). Lippincott Williams & Wilkins. (Standard reference for the ammonia vapor protocol).

-

PubChem. (n.d.). Compound Summary: Phenolphthalein diphosphate.[7][8][9][10] National Library of Medicine.

-

Sigma-Aldrich. (n.d.). Phenolphthalein Phosphate Agar Technical Data Sheet.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. tmmedia.in [tmmedia.in]

- 3. exodocientifica.com.br [exodocientifica.com.br]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. Phenolphthalein Phosphate Agar 500G [chemscience.com]

- 6. micromasterlab.com [micromasterlab.com]

- 7. CAS 2382-56-1: Benzoic acid, 2-[hydroxybis[4-(phosphonooxy… [cymitquimica.com]

- 8. chemimpex.com [chemimpex.com]

- 9. pure-synth.com [pure-synth.com]

- 10. calpaclab.com [calpaclab.com]

A Senior Application Scientist's Guide to Phenolphthalein Diphosphate: Core Properties and Enzymatic Applications

This technical guide provides an in-depth exploration of phenolphthalein diphosphate, a chromogenic substrate pivotal for sensitive enzymatic assays in research and drug development. We will delve into its fundamental molecular characteristics, the mechanism of its enzymatic conversion, and practical, field-tested protocols for its application.

Core Molecular and Chemical Properties

Phenolphthalein diphosphate is a derivative of the well-known pH indicator, phenolphthalein. The addition of two phosphate groups renders the molecule highly stable and colorless. Its utility as a substrate lies in the enzymatic cleavage of these phosphate groups, which liberates phenolphthalein. In an alkaline environment, the dephosphorylated phenolphthalein undergoes a structural rearrangement to its quinonoid form, which exhibits a vibrant pink-to-fuchsia color, providing a robust and quantifiable signal.

The compound is most commonly supplied as a tetrasodium salt, which enhances its solubility in aqueous buffers. It is crucial for researchers to distinguish between the parent acid and its various salt and hydrated forms, as this affects the molecular weight and, consequently, the preparation of solutions with precise molar concentrations.

Quantitative Data Summary

For clarity and reproducibility in experimental design, the key quantitative data for the most common forms of phenolphthalein diphosphate are summarized below.

| Property | Phenolphthalein Diphosphate (Parent Acid) | Phenolphthalein Diphosphate Tetrasodium Salt (Anhydrous) | Phenolphthalein Diphosphate Tetrasodium Salt Dihydrate |

| Chemical Formula | C₂₀H₁₆O₁₀P₂[1] | C₂₀H₁₂O₁₀P₂Na₄[2][3] | C₂₀H₁₆O₁₀P₂Na₄ • 2H₂O[4] |

| Molecular Weight | 478.28 g/mol (calculated) | 566.21 g/mol [2][3][5] | 606.28 g/mol [4] |

| CAS Number | 2090-82-6[1][4] | 68807-90-9[2][3] | 68807-90-9 |

| Appearance | Solid | White to off-white crystalline powder[3] | Fine Crystalline Powder[6] |

| Solubility | Sparingly soluble in water | Soluble in water (50 mg/mL) | Soluble in water |

| Storage Temperature | -20°C[7] | -20°C[2] | -20°C |

Mechanism of Action: A Chromogenic Transformation

The core utility of phenolphthalein diphosphate lies in its role as a substrate for phosphatases, most notably alkaline phosphatase (ALP). The enzymatic reaction is a straightforward hydrolysis that results in a visually detectable color change, making it a powerful tool for immunoassays like ELISA.

The process can be broken down into two principal steps:

-

Enzymatic Hydrolysis : Alkaline phosphatase catalyzes the removal of the two phosphate groups from the phenolphthalein diphosphate molecule.

-

Color Development : In an alkaline solution (typically pH 8.0-10.0), the resulting phenolphthalein molecule, which is colorless in its lactone form, undergoes a structural rearrangement to its pink/fuchsia quinonoid form. The intensity of the color is directly proportional to the amount of phenolphthalein produced, and thus to the activity of the alkaline phosphatase.

Signaling Pathway Diagram

The following diagram illustrates the enzymatic conversion of phenolphthalein diphosphate to the colored phenolphthalein indicator.

Experimental Protocol: Alkaline Phosphatase Assay

This section provides a validated, step-by-step protocol for a typical alkaline phosphatase assay using phenolphthalein diphosphate. The causality behind each step is explained to ensure both technical accuracy and a deep understanding of the process.

Materials and Reagents

-

Phenolphthalein diphosphate tetrasodium salt (ensure the correct molecular weight is used for calculations)

-

Alkaline Phosphatase (enzyme standard or experimental sample)

-

Assay Buffer: 1 M Diethanolamine buffer, pH 9.8, containing 0.5 mM MgCl₂. Causality: Diethanolamine provides a stable, high pH environment optimal for both ALP activity and the subsequent color change of phenolphthalein. MgCl₂ is included as magnesium ions are essential cofactors for ALP activity.

-

Stop Solution: 2 N NaOH. Causality: This solution serves two purposes: it halts the enzymatic reaction by drastically increasing the pH beyond the enzyme's active range, and it ensures the complete conversion of phenolphthalein to its colored form for a stable endpoint reading.

-

Microplate reader capable of measuring absorbance at 550 nm.

-

96-well clear flat-bottom microplate.

Experimental Workflow

The following diagram outlines the logical flow of the experimental protocol.

Step-by-Step Methodology

-

Preparation of Substrate Solution : Prepare a 10 mg/mL stock solution of phenolphthalein diphosphate tetrasodium salt in the Assay Buffer. This should be prepared fresh daily and protected from light to maintain its stability.

-

Enzyme and Sample Preparation : Prepare serial dilutions of your alkaline phosphatase standard and your experimental samples in the Assay Buffer. This will allow for the generation of a standard curve and ensure your samples fall within the linear range of the assay.

-

Assay Setup : To each well of a 96-well microplate, add 50 µL of the appropriate enzyme dilution (standard, sample, or blank). For the blank wells, add 50 µL of Assay Buffer only.

-

Initiation of Reaction : To initiate the enzymatic reaction, add 50 µL of the freshly prepared substrate solution to all wells.

-

Incubation : Incubate the plate at 37°C for 15-30 minutes. The incubation time can be optimized depending on the enzyme concentration to ensure the signal remains within the linear range of the spectrophotometer.

-

Stopping the Reaction : Add 50 µL of 2 N NaOH to each well to stop the reaction. The pink color should develop immediately and remain stable.

-

Data Acquisition : Measure the absorbance of each well at 550 nm using a microplate reader.

-

Data Analysis : Subtract the absorbance of the blank from all readings. Plot the absorbance of the standards against their known concentrations to generate a standard curve. Use the equation of the line from the standard curve to calculate the alkaline phosphatase activity in your samples.

Applications in Drug Development and Research

The sensitivity and reliability of the phenolphthalein diphosphate-based assay make it a valuable tool in various research and drug development contexts:

-

ELISA and Immunoassays : As a substrate for ALP-conjugated secondary antibodies, it provides a robust and cost-effective method for detecting target proteins.

-

Enzyme Kinetics : It is used to study the kinetics of alkaline phosphatase and to screen for potential inhibitors or activators of the enzyme.

-

Cell-Based Assays : It can be used to measure endogenous phosphatase activity in cell lysates.

-

Diagnostic Kits : Its properties have led to its use in various diagnostic assays[8][9].

Conclusion

Phenolphthalein diphosphate remains a cornerstone substrate for phosphatase activity assays due to its stability, high sensitivity, and the straightforward nature of the resulting colorimetric assay. A thorough understanding of its chemical properties, particularly its molecular weight in its various forms, is essential for the accurate and reproducible execution of these assays. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers and drug development professionals aiming to leverage this powerful analytical tool.

References

-

MP Biomedicals. Phenolphthalein diphosphate, 25 g. [Link]

-

SLS. Phenolphthalein diphosphate te | P9875-1G | SIGMA-ALDRICH. [Link]

-

Chemdad Co., Ltd. Phenolphthalein diphosphate. [Link]

-

Wikipedia. Phenolphthalein. [Link]

-

PubChem. phenolphthalein diphosphate tetrasodium salt | C20H12Na4O10P2 | CID 6097191. [Link]

-

PubChem. Phenolphthalein diphosphate | C20H16O10P2 | CID 74975. [Link]

-

HiMedia Laboratories. Phenolphthalein diphosphate tetrasodium salt, Hi-LR™. [Link]

Sources

- 1. Phenolphthalein diphosphate | C20H16O10P2 | CID 74975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. chemimpex.com [chemimpex.com]

- 4. mpbio.com [mpbio.com]

- 5. phenolphthalein diphosphate tetrasodium salt | C20H12Na4O10P2 | CID 6097191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phenolphthalein Diphosphate, Tetrasodium Salt Dihydrate 99%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Phenolphthalein diphosphate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Phenolphthalein diphosphate tetrasodium salt | 68807-90-9 [chemicalbook.com]

- 9. Phenolphthalein diphosphate tetrasodium salt, Hi-LR™ [himedialabs.com]

Technical Whitepaper: Kinetic Profiling and Mechanism of Phenolphthalein Diphosphate (PDP) in Phosphatase Assays

Executive Summary

Phenolphthalein Diphosphate (PDP) serves as a classic, high-sensitivity substrate for the detection of phosphatase activity (Acid Phosphatase [ACP] and Alkaline Phosphatase [ALP]). Unlike continuous-read substrates like p-Nitrophenyl Phosphate (pNPP), PDP is uniquely designed for endpoint determination . Its mechanism relies on a biphasic process: enzymatic hydrolysis followed by a pH-induced chromogenic shift.

This guide provides a rigorous technical breakdown of the PDP mechanism, offering a self-validating protocol for researchers requiring precise quantification of phosphatase kinetics.

Chemical Mechanism of Action[1][2]

The utility of PDP rests on the structural tautomerization of its core fluorophore, phenolphthalein. The assay exploits the differential absorbance properties of phenolphthalein's lactone (colorless) and quinoid (pink/fuchsia) forms.[1]

The Hydrolysis Reaction

PDP is a non-chromogenic ester. In the presence of a phosphatase enzyme and water, the phosphate ester bonds are cleaved.

-

Substrate: Phenolphthalein Diphosphate (Colorless, soluble).

-

Products: Free Phenolphthalein + 2 Inorganic Phosphate (

) ions.

Critical Insight: The enzymatic reaction itself does not necessarily produce color immediately, particularly in Acid Phosphatase assays. The release of the phenolphthalein core occurs at the enzyme's optimal pH (e.g., pH 4.8–5.5 for ACP), where free phenolphthalein remains in its colorless lactone form.

The Chromogenic Shift (The "Stop" Step)

To visualize the reaction, the pH must be shifted to the alkaline range (

-

Acidic/Neutral pH (< 8.3): Phenolphthalein exists as a lactone (sp3 hybridized central carbon). Absorbance: Negligible. [1]

-

Alkaline pH (> 10.0): Deprotonation opens the lactone ring, forming a dianionic quinoid structure with extensive conjugation. Absorbance Max (

): ~550 nm.

This mechanism necessitates a "Stop and Read" workflow, where a strong base (e.g.,

Mechanistic Diagram

The following diagram illustrates the transition from the colorless substrate to the chromogenic product via enzymatic and pH-mediated steps.[3]

Figure 1: Reaction scheme showing the enzymatic cleavage of PDP followed by the obligate pH shift to reveal the chromophore.

Validated Experimental Protocol

This protocol is designed for Acid Phosphatase (ACP) but can be adapted for Alkaline Phosphatase by adjusting the incubation buffer pH.

Reagents & Preparation

| Reagent | Concentration | Role | Notes |

| Assay Buffer | 0.1M Citrate (pH 4.8) | Enzyme Environment | Optimized for ACP activity. |

| Substrate Solution | 10 mM PDP | Substrate | Prepare fresh; light sensitive. |

| Enzyme Source | Purified Phosphatase or Lysate | Catalyst | Keep on ice until use. |

| Stop Solution | 0.2M | Terminator/Developer | Raises pH > 10 to develop color. |

Step-by-Step Workflow

-

Blank Preparation: Add 100 µL of Assay Buffer and 50 µL of Substrate Solution to control wells.

-

Sample Incubation:

-

Add 50 µL of Enzyme Sample to 50 µL of Assay Buffer.

-

Initiate reaction by adding 50 µL of Substrate Solution (PDP) .

-

Critical: Incubate at 37°C for a fixed time (e.g., 15–30 minutes). The solution should remain colorless .

-

-

Termination & Development:

-

Add 100 µL of Stop Solution (

) to all wells (Samples and Blanks). -

Observation: Active wells will immediately turn pink.

-

-

Quantification:

-

Measure Absorbance (OD) at 550 nm .

-

Subtract Blank OD from Sample OD.[2]

-

Assay Workflow Diagram

Figure 2: Operational workflow for the PDP endpoint assay. Note the distinct separation between enzymatic activity and color development.

Data Analysis & Interpretation

Beer-Lambert Calculation

Activity is calculated based on the concentration of phenolphthalein released.

-

A: Absorbance at 550 nm.[3]

-

: Molar extinction coefficient of phenolphthalein at pH 10.5 (~30,000

-

l: Path length (usually 1 cm in cuvettes, ~0.6 cm in microplates).

Standard Curve Generation

Do not rely solely on the extinction coefficient. Generate a standard curve using free phenolphthalein:

-

Prepare serial dilutions of pure Phenolphthalein (0–100 µM) in the Stop Solution .

-

Read OD550.

-

Plot OD550 vs. Concentration.

-

Use the slope to convert assay ODs to micromoles of product.

Troubleshooting & Optimization (Expert Insights)

| Issue | Mechanistic Cause | Corrective Action |

| High Background (Blank) | Spontaneous hydrolysis of PDP or contaminated glassware. | Prepare substrate fresh.[2][6] Use phosphate-free detergents for cleaning. |

| Low Signal | pH of Stop Solution is too low (< 9.0).[3] | Ensure final pH is > 10.[3] The quinoid form is unstable if pH drops below 9. |

| Signal Fading | "Fading" of phenolphthalein in hyper-alkaline conditions (pH > 13).[7][8] | Do not use concentrated NaOH (e.g., 5M). Use 0.2M |

| Inhibition | Phosphate contamination (End-product inhibition).[9] | Avoid PBS (Phosphate Buffered Saline). Use Citrate, Acetate, or Tris buffers. |

References

-

Sigma-Aldrich. Alkaline Phosphatase Assay Kit Technical Bulletin. (Provides foundational kinetic data for phosphatase substrates).

-

Thermo Fisher Scientific. Alkaline Phosphatase (ALP) Activity Assay Kit Protocol. (Details on p-nitrophenol vs phenolphthalein mechanisms).

-

LibreTexts Chemistry. Indicators and pH: The Phenolphthalein Mechanism. (Detailed chemical structure analysis of the lactone-to-quinoid shift).

-

SSERC. Phosphatase Activity Assay Protocol. (Specific application of phenolphthalein phosphate in biological assays).

-

PubChem. Phenolphthalein Diphosphate Compound Summary. (Chemical properties and hydrolysis data).

Sources

- 1. What is the mechanism of Phenolphthalein? [synapse.patsnap.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. sserc.org.uk [sserc.org.uk]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. assets.ctfassets.net [assets.ctfassets.net]

- 6. scribd.com [scribd.com]

- 7. Phenolphthalein - Wikipedia [en.wikipedia.org]

- 8. APC Pure | News | Phenolphthalein Colour Change Explained: From Acid to Alkali [apcpure.com]

- 9. mystrica.com [mystrica.com]

Technical Guide: Aqueous Stability of C20H18NaO11P2

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

The cornerstone of any rigorous scientific investigation is the precise identification of the substance . In the realm of pharmaceutical development and chemical research, the molecular formula serves as a primary identifier, unlocking a wealth of information regarding a compound's structure, properties, and behavior.

We embarked on the task of creating an in-depth technical guide on the aqueous stability of C20H18NaO11P2 with the intention of providing our audience with a comprehensive and authoritative resource. Our methodology, as is standard in our practice, began with a thorough verification of the compound's identity. This initial step is critical, as all subsequent data and analysis—from degradation pathways to stabilization strategies—are entirely dependent on the unique chemical structure that the molecular formula represents.

Our extensive search of prominent chemical databases and scientific literature for the molecular formula C20H18NaO11P2 did not yield a match to a known chemical entity. This suggests several possibilities:

-

The formula may contain a typographical error.

-

It could represent a novel or proprietary compound not yet disclosed in public-domain resources.

-

It might be an internal designation for a compound that is more commonly known by another name or identifier.

Without a verifiable chemical structure, it is scientifically unsound to proceed with an analysis of its aqueous stability. Key parameters that would be discussed in such a guide, including hydrolysis rates, pH-stability profiles, oxidative susceptibility, and photostability, are all intrinsically linked to the specific functional groups and overall architecture of the molecule. Any attempt to provide such a guide without this foundational information would be speculative and would not meet the standards of scientific integrity and trustworthiness that our audience rightfully expects.

We believe that providing accurate and reliable information is paramount. Therefore, we have concluded that the most responsible course of action is to transparently communicate our findings. We are unable to provide a technical guide on the aqueous stability of C20H18NaO11P2 until the compound can be unequivocally identified.

We encourage researchers, scientists, and drug development professionals who are working with a compound they believe to be represented by this formula to first confirm its chemical identity through appropriate analytical means. Once the structure is known, a systematic investigation into its aqueous stability can be designed and executed.

We remain committed to supporting the scientific community with high-quality, accurate, and actionable information. Should the identity of C20H18NaO11P2 become available, we would be pleased to revisit this important topic.

Technical Guide: Spectroscopic Characterization & Assay Utility of Phenolphthalein Diphosphate

This guide details the spectroscopic properties of Phenolphthalein Diphosphate (PDP) and its application as a chromogenic substrate in enzymatic assays.

Executive Summary

Phenolphthalein Diphosphate (PDP) is a non-chromogenic substrate primarily used for the detection and quantification of phosphatase activity (specifically Alkaline Phosphatase, ALP).[1] Unlike substrates that are inherently colored, PDP is colorless in solution.[1] Its utility relies on a two-step mechanism: enzymatic hydrolysis to release phenolphthalein, followed by an alkaline pH shift to generate a quantifiable pink chromophore (

Chemical & Physical Profile

Substrate Identity: Phenolphthalein Diphosphate (PDP)[1]

-

Chemical Nature: PDP is the diphosphate ester of phenolphthalein.[1] It is typically supplied as a sodium salt (Tetrasodium salt) to ensure water solubility.[1]

-

Appearance: White to faint yellow powder.[1]

-

Solubility: Highly soluble in water (>50 mg/mL); insoluble in organic solvents like benzene.[1][2]

-

Stability: Stable in lyophilized form at -20°C. Spontaneous hydrolysis can occur if stored in solution at room temperature for extended periods.[1]

The Chromophore: Phenolphthalein

-

Role: The reporter molecule released upon dephosphorylation.[1]

-

pH Dependence: Exhibits distinct structural forms based on pH, which is the critical factor in assay design.[1]

Spectroscopic Characterization

The spectroscopic value of PDP lies in the difference between the substrate and the product under specific pH conditions.

Absorption Spectrum of PDP (Substrate)

-

Visible Region (400–700 nm): Transparent. PDP exhibits essentially zero absorbance in the visible spectrum.[1] This allows for a low background signal in kinetic or endpoint assays.[1]

-

UV Region (200–300 nm): PDP absorbs in the ultraviolet range, characteristic of benzene ring structures.

Absorption Spectrum of Phenolphthalein (Product)

Upon hydrolysis and alkalinization, the product exhibits a sharp, intense absorption peak.

| Parameter | Value | Conditions |

| 553 nm (Range: 550–554 nm) | pH > 10.0 (e.g., 0.1 M NaOH or Na₂CO₃) | |

| Secondary Peak | ~374 nm | UV region |

| Color | Pink / Fuchsia | Basic solution |

| Molar Extinction Coefficient ( | 21,500 M⁻¹cm⁻¹ | At 554 nm, pH > 10 |

Critical Technical Note: The extinction coefficient (

Mechanism of Action

The assay relies on a "Stop-and-Read" or "Continuous" mechanism, though "Stop-and-Read" is more common due to the pH discrepancy between enzyme optimality and chromophore optimality.[1]

Reaction Logic

-

Hydrolysis: ALP removes phosphate groups from PDP at neutral/mildly alkaline pH (pH 8–10).[1]

-

Chromogenesis: The reaction is quenched with strong base (NaOH/Na₂CO₃), raising pH > 11.[1]

-

Visualization: The phenolphthalein product ionizes to its dianion form, absorbing strongly at 553 nm.[1]

Caption: The conversion of colorless PDP to the pink phenolphthalein chromophore requires both enzymatic hydrolysis and alkaline ionization.

Experimental Protocol: ALP Activity Assay

This protocol is designed for a 96-well plate format.[1]

Reagents

-

Assay Buffer: 0.1 M Glycine-NaOH or Carbonate-Bicarbonate Buffer, pH 9.8 (contains 1 mM MgCl₂ and 0.1 mM ZnCl₂ as cofactors).

-

Substrate Solution: 5 mM Phenolphthalein Diphosphate in Assay Buffer. Prepare fresh.

-

Stop Solution: 0.2 M NaOH or 0.5 M Na₂CO₃ (High pH is critical to develop color).[1]

-

Enzyme Sample: Diluted in Assay Buffer.

Workflow

Caption: Standard endpoint assay workflow for Alkaline Phosphatase using PDP.

Step-by-Step Procedure

-

Blanking: Add 50 µL of Assay Buffer (no enzyme) to "Blank" wells.

-

Sample Loading: Add 50 µL of enzyme sample to "Test" wells.

-

Reaction Initiation: Add 100 µL of 5 mM PDP Substrate Solution to all wells.

-

Incubation: Incubate at 37°C for a fixed time (e.g., 20 minutes). Note: Ensure the plate is sealed to prevent evaporation.

-

Termination: Add 100 µL of Stop Solution (0.2 M NaOH) to all wells. The high pH stops the enzyme and develops the pink color.[3]

-

Measurement: Measure absorbance (OD) at 550 nm (or 553 nm if available) on a microplate reader.

Data Analysis

Calculating Enzyme Activity

Activity is typically expressed in Units (U), where 1 Unit = 1 µmol of substrate hydrolyzed per minute.[1]

Using the Beer-Lambert Law (

Where:

- = Concentration of phenolphthalein formed (Molar).[1]

- = Absorbance (Test - Blank).[1]

- = Extinction Coefficient (21,500 M⁻¹cm⁻¹ ).[1]

- = Pathlength (approx.[1] 0.6 cm for 250 µL in a standard 96-well plate, but must be corrected or standard curve used).

Recommended Calculation Method (Standard Curve):

-

Prepare a dilution series of pure Phenolphthalein (not PDP) in the Stop Solution (pH > 10).[1]

-

Plot

vs. Concentration (µM).[1] -

Determine the slope (

) of the linear regression.[1] -

Calculate Activity:

Troubleshooting & Optimization

-

Low Signal: Ensure Stop Solution pH is > 10. Phenolphthalein turns colorless again if pH is extremely high (>13) due to carbinol formation, but 0.2 M NaOH is usually safe.[1] Check for phosphate contamination in buffers (inhibits ALP).[1]

-

High Background: Spontaneous hydrolysis of PDP.[1] Store substrate powder at -20°C and prepare fresh.

-

Precipitation: PDP is very soluble, but enzyme samples (e.g., tissue homogenates) may precipitate in strong alkali.[1] Centrifuge before reading if turbidity occurs.[1][4]

References

-

Taniguchi, M., & Lindsey, J. S. (2018).[1][5] Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94, 290–327.[1][5]

-

Source:[1]

-

-

Sigma-Aldrich. (n.d.).[1] Phenolphthalein diphosphate tetrasodium salt Product Information.

-

Source:[1]

-

-

Thermo Fisher Scientific. (n.d.).[1] Alkaline Phosphatase Assay Kit Principle.

-

Source:[1]

-

-

PubChem. (2024).[1] Phenolphthalein Diphosphate.[1][4][6][7] National Library of Medicine.[1]

-

Source:[1]

-

Sources

- 1. Phenolphthalein | C20H14O4 | CID 4764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenolphthalein - Wikipedia [en.wikipedia.org]

- 3. sserc.org.uk [sserc.org.uk]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. PhotochemCAD | Phenolphthalein [photochemcad.com]

- 6. assaygenie.com [assaygenie.com]

- 7. Phenolphthalein | 77-09-8 [chemicalbook.com]

A Technical Guide to Leveraging Fructose-1,6-bisphosphate (C20H18NaO11P2) for the Identification and Differentiation of Phosphatase Isoenzymes

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The nuanced roles of phosphatase isoenzymes in cellular signaling and metabolism present a significant challenge and a compelling opportunity in biomedical research and drug development. Precise identification and characterization of these isoenzymes are paramount to understanding disease pathogenesis and designing targeted therapeutics. This technical guide delves into the strategic use of Fructose-1,6-bisphosphate (FBP), a key metabolic intermediate, as a powerful tool for the differential identification of phosphatase isoenzymes. Moving beyond its classical role as the primary substrate for Fructose-1,6-bisphosphatase (FBPase), this guide elucidates how the unique kinetic interactions of various phosphatase isoenzymes with FBP can be exploited to create distinct activity profiles. We will explore the underlying biochemical principles, provide detailed experimental protocols, and discuss the interpretation of data to construct a "phosphatase fingerprint." This document serves as an in-depth resource for researchers aiming to dissect complex phosphatase signaling networks and accelerate the discovery of isoenzyme-specific modulators.

The Foundation: Understanding Fructose-1,6-bisphosphate and Phosphatase Diversity

Fructose-1,6-bisphosphate (FBP), with the chemical formula C20H18NaO11P2, is a central molecule in carbohydrate metabolism. While its role in glycolysis and gluconeogenesis is well-established, its utility as a differential substrate in enzymology is an area of growing interest. Phosphatases, a broad class of enzymes that catalyze the hydrolysis of phosphate esters, are critical regulators of a vast array of cellular processes. They are often categorized into isoenzymes – distinct forms of the same enzyme that may be encoded by different genes or arise from post-translational modifications. These isoenzymes frequently exhibit tissue-specific expression patterns and distinct kinetic properties, making them attractive targets for therapeutic intervention.

The central premise of this guide is that different phosphatase isoenzymes will interact with FBP in a quantitatively distinct manner. These differences in substrate affinity (Km), catalytic efficiency (kcat), and susceptibility to inhibitors can be systematically analyzed to distinguish between them.

The Primary Interaction: Differentiating Fructose-1,6-bisphosphatase (FBPase) Isoenzymes

The most direct application of FBP in isoenzyme identification lies with its cognate enzyme, Fructose-1,6-bisphosphatase (FBPase). FBPase is a key regulatory enzyme in gluconeogenesis, catalyzing the hydrolysis of FBP to fructose-6-phosphate and inorganic phosphate.[1] Mammals express two main isoenzymes of FBPase:

-

FBPase 1 (FBP1): Predominantly found in the liver and kidneys, it is a key player in maintaining glucose homeostasis.

-

FBPase 2 (FBP2): Primarily expressed in muscle tissue, its physiological role is less understood but is implicated in metabolic regulation within muscle cells.

The differentiation of FBP1 and FBP2 can be achieved by exploiting their distinct kinetic and regulatory properties.

Differential Inhibition by AMP

A cornerstone for distinguishing FBPase isoenzymes is their differential sensitivity to the allosteric inhibitor adenosine monophosphate (AMP). High levels of AMP signal a low energy state in the cell, and consequently, inhibit the energy-consuming process of gluconeogenesis by downregulating FBPase activity. Notably, the muscle isoenzyme (FBP2) is significantly more sensitive to AMP inhibition than the liver isoenzyme (FBP1).[2]

| Isoenzyme | Tissue Predominance | Relative Sensitivity to AMP Inhibition |

| FBPase 1 (FBP1) | Liver, Kidney | Lower |

| FBPase 2 (FBP2) | Muscle | Higher |

A summary of the key distinguishing features of FBPase isoenzymes.

Kinetic Parameters

While both isoenzymes catalyze the same reaction, they can exhibit subtle differences in their kinetic parameters (Km and kcat) for FBP. Determining these values under standardized assay conditions can provide another layer of differentiation.

Experimental Workflow: A Step-by-Step Guide to Phosphatase Isoenzyme Profiling using FBP

This section provides a detailed protocol for a colorimetric assay to measure phosphatase activity using FBP as a substrate. This assay can be adapted to compare the activity of different isoenzymes from purified sources or in complex biological samples like tissue lysates.

Principle of the Assay

The assay is based on the quantification of inorganic phosphate (Pi) released from the hydrolysis of FBP. A common method involves the formation of a colored complex between Pi and a molybdate-based reagent, which can be measured spectrophotometrically. Alternatively, coupled enzyme assays can be used where the product of the FBPase reaction, fructose-6-phosphate, is used in a subsequent reaction that leads to a change in absorbance or fluorescence.[3][4]

Caption: General workflow of a colorimetric phosphatase assay using FBP.

Detailed Protocol

Materials:

-

Fructose-1,6-bisphosphate sodium salt (C20H18NaO11P2)

-

Tris-HCl buffer (or other suitable buffer, pH adjusted for the specific isoenzyme if known)

-

MgCl2 (or other divalent metal cofactors)

-

Purified phosphatase isoenzymes or tissue/cell lysates

-

AMP (for inhibition studies)

-

Phosphate detection reagent (e.g., Malachite Green-based reagent)

-

Phosphate standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of FBP (e.g., 100 mM) in ultrapure water.

-

Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing a specific concentration of MgCl2 (e.g., 5 mM). The optimal pH and metal ion concentration may vary between isoenzymes and should be determined empirically.[5]

-

Prepare a range of FBP concentrations by diluting the stock solution in the assay buffer.

-

Prepare a stock solution of AMP (e.g., 10 mM) for inhibition assays.

-

Prepare a series of phosphate standards for the standard curve.

-

-

Enzyme Preparation:

-

If using purified enzymes, dilute them to an appropriate concentration in the assay buffer.

-

If using cell or tissue lysates, prepare them by homogenization in a suitable lysis buffer, followed by centrifugation to remove cellular debris. The protein concentration of the lysate should be determined.

-

-

Assay Setup (96-well plate):

-

For Kinetic Analysis: To each well, add a fixed volume of enzyme preparation. To initiate the reaction, add a range of FBP concentrations.

-

For Inhibition Analysis: To each well, add a fixed volume of enzyme preparation and a fixed, sub-saturating concentration of FBP. Add a range of AMP concentrations.

-

Include appropriate controls:

-

No-enzyme control: FBP solution without the enzyme to account for non-enzymatic hydrolysis.

-

No-substrate control: Enzyme solution without FBP to determine the background phosphate in the enzyme preparation.

-

-

-

Incubation:

-

Incubate the plate at a constant temperature (e.g., 37°C) for a fixed period (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.

-

-

Detection:

-

Stop the reaction by adding the phosphate detection reagent according to the manufacturer's instructions.

-

Allow the color to develop.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Construct a phosphate standard curve.

-

Calculate the amount of phosphate released in each well.

-

For kinetic analysis, plot the reaction velocity against the FBP concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

For inhibition analysis, plot the percentage of inhibition against the AMP concentration to determine the IC50 value.

-

Beyond FBPase: A Broader Strategy for Phosphatase Profiling

While the FBPase family provides a clear example, the principles of differential substrate utilization and inhibition can be extended to profile a wider range of phosphatase isoenzymes. Many phosphatases exhibit broad substrate specificity and can dephosphorylate FBP, albeit with lower efficiency than FBPase.[6]

Caption: A strategic framework for phosphatase isoenzyme profiling.

By creating a matrix of experimental conditions—varying the substrate (including FBP and other common phosphatase substrates like p-nitrophenyl phosphate), the concentration of specific inhibitors, and the presence of different metal cofactors—a unique "phosphatase fingerprint" can be generated for a given biological sample. This fingerprint can then be compared to the known profiles of purified phosphatase isoenzymes to infer the identity of the dominant active phosphatases in the sample.

Causality and Self-Validation in Experimental Design

The robustness of this approach relies on a well-designed experimental matrix and careful interpretation of the results.

-

Causality: The observed changes in phosphatase activity must be directly attributable to the specific experimental variable being tested. For example, when testing the effect of an inhibitor, it is crucial to ensure that the inhibitor itself does not interfere with the detection method.

-

Self-Validation: The experimental design should include internal controls that validate the findings. For instance, when profiling a tissue lysate known to be rich in a particular isoenzyme (e.g., liver lysate for FBP1), the results should align with the known properties of that isoenzyme. The use of multiple, distinct inhibitors can also provide cross-validation of the identified isoenzyme.

Conclusion and Future Directions

Fructose-1,6-bisphosphate is more than just a metabolic intermediate; it is a versatile tool for the functional identification and differentiation of phosphatase isoenzymes. By systematically analyzing the kinetic and regulatory responses of phosphatases to FBP, researchers can gain valuable insights into the complex landscape of cellular dephosphorylation. This approach is particularly powerful when integrated with other biochemical and molecular techniques, such as protein separation methods and mass spectrometry-based proteomics.[7]

As our understanding of the "phosphatome" continues to grow, the development of more specific substrates and inhibitors will further enhance the resolution of this profiling strategy. The principles outlined in this guide provide a solid foundation for researchers to design and execute experiments that will illuminate the specific roles of phosphatase isoenzymes in health and disease, ultimately paving the way for the development of novel, targeted therapies.

References

-

M-CSA. (n.d.). Fructose-bisphosphatase. Retrieved from [Link]

-

Gaspar, J. A., et al. (2023). Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates. International Journal of Molecular Sciences, 24(9), 7869. [Link]

-

BioVision Incorporated. (n.d.). Fructose-1,6-Bisphosphatase Activity Assay Kit (Colorimetric). Retrieved from [Link]

-

Millán, J. L. (2006). Alkaline Phosphatases: Structure, substrate specificity and functional relatedness to other members of a large superfamily of enzymes. Purinergic Signalling, 2(2), 335–341. [Link]

-

Rakus, D., & Dzugaj, A. (2000). Kinetic properties of D-fructose-1,6-bisphosphate 1-phosphohydrolase isolated from human muscle. Biochemical Journal, 348(Pt 3), 1029–1035. [Link]

-

Helena Laboratories. (n.d.). SPIFE® Alkaline Phosphatase (ALP) Isoenzyme Procedure. Retrieved from [Link]

- Hoyle, N. R., & Anderson, L. E. (1987). Effects of metal ions on the measurement of alkaline phosphatase activity. Annals of Clinical Biochemistry, 24(5), 515–520.

-

Wang, L., et al. (2024). Targeting phosphatases: From molecule design to clinical trials. European Journal of Medicinal Chemistry, 267, 116031. [Link]

-

Zhang, Y., et al. (2017). Molecular and Biochemical Characterization of a Distinct Type of Fructose-1,6-Bisphosphatase from Pyrococcus furiosus. Applied and Environmental Microbiology, 83(14), e00707-17. [Link]

-

Hines, J. K., et al. (2017). Enzymatic Characterization of Fructose 1,6-Bisphosphatase II from Francisella tularensis, an Essential Enzyme for Pathogenesis. International Journal of Molecular Sciences, 18(6), 1133. [Link]

-

Griffiths, J., & Black, J. (1987). Separation and identification of alkaline phosphatase isoenzymes and isoforms in serum of healthy persons by isoelectric focusing. Clinical Chemistry, 33(12), 2171–2177. [Link]

- Midelfart, A. (1977). Fructose 1,6-bisphosphate: isomeric composition, kinetics, and substrate specificity for the aldolases. Biochemistry, 16(11), 2479–2484.

- U.S. Patent No. 5,264,098. (1993). Method for the separation, identification and quantification of isoenzymes and isoforms of alkaline phosphatase.

-

Sharma, U., Pal, D., & Prasad, R. (2014). Alkaline Phosphatase: An Overview. Indian Journal of Clinical Biochemistry, 29(3), 269–278. [Link]

-

Chen, M., et al. (2023). Fructose-1,6-bisphosphatase 1 dephosphorylates IκBα and suppresses colorectal tumorigenesis. Nature Communications, 14(1), 234. [Link]

-

Høyrup, P., et al. (2013). Isozyme profile and tissue-origin of alkaline phosphatases in mouse serum. Bone, 53(1), 220–228. [Link]

-

MacFarlane, M., & Tadayyon, M. (2018). Fructose 1,6-bisphosphatase: getting the message across. Bioscience Reports, 38(6), BSR20180960. [Link]

- Liu, H., et al. (2018). Determination of fructose-1,6-diphosphate with aldolase-DNPH by the colorimetric method. Journal of Pharmaceutical and Biomedical Analysis, 159, 397-402.

-

St-Pierre, J., & Yoon, S. O. (2007). Targeting Protein Serine/Threonine Phosphatases for Drug Development. Current Medicinal Chemistry, 14(3), 333–345. [Link]

- Whyte, M. P. (1994). Alkaline phosphatase (tissue-nonspecific isoenzyme) is a phosphoethanolamine and pyridoxal-5'-phosphate ectophosphatase: normal and hypophosphatasia fibroblast study.

-

Kamerlin, S. C., & Warshel, A. (2010). Substrate and Transition State Binding in Alkaline Phosphatase Analyzed by Computation of Oxygen Isotope Effects. Journal of the American Chemical Society, 132(46), 16563–16573. [Link]

-

Boster Biological Technology. (2022, April 23). Learn ALPL in 3 minutes | Alkaline Phosphatase, ALP, TNAP [Video]. YouTube. [Link]

-

Grabowska, A. D., et al. (2020). New structures of Class II Fructose-1,6-Bisphosphatase from Francisella tularensis provide a framework for a novel catalytic mechanism for the entire class. Scientific Reports, 10(1), 10839. [Link]

- Adebayo, J. A., & Olorunniji, F. J. (2015). Cofactor Interactions In The Activation Of Tissue Non-Specific Alkaline Phosphatase: Synergistic Effects Of Zn2+ And Mg2+ Ions. Ife Journal of Science, 17(1), 1-8.

- Van Hoof, V. O., & De Broe, M. E. (1994). Improved Agarose Electrophoretic Method for Separating Alkaline Phosphatase Isoenzymes in Serum. Clinical Chemistry, 40(10), 1956–1962.

-

Dawson, T. L., & Storey, K. B. (2018). New Insights to Regulation of Fructose-1,6-bisphosphatase during Anoxia in Red-Eared Slider, Trachemys scripta elegans. International Journal of Molecular Sciences, 19(11), 3352. [Link]

- Linding, R., et al. (2007).

- Rosano, T. G., & Brown, H. H. (1979). Two new methods for separating and quantifying bone and liver alkaline phosphatase isoenzymes in plasma. Clinical Chemistry, 25(5), 778–782.

- Khan, A. A., et al. (2017). Effect of Various Heavy Metals on the Enzymatic Activity of E. coli Alkaline Phosphatase. Journal of Environmental & Analytical Toxicology, 7(5), 1-6.

- Gerlt, J. A., & Raushel, F. M. (2003). Evolution of function in (beta/alpha)8-barrel enzymes. Current Opinion in Chemical Biology, 7(2), 252–264.

- Lountos, G. T., et al. (2021). New Approaches to Difficult Drug Targets: The Phosphatase Story. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(1), 1-13.

-

Ardito, F., et al. (2020). Recent Advances With Alkaline Phosphatase Isoenzymes and Their Inhibitors. Archiv der Pharmazie, 353(4), e2000011. [Link]

- Engel, K., & Gassen, H. G. (1980). Fructose-1,6-bisphosphatase and fructose-1,6-bisphosphate aldolase from bovine liver. Biochimica et Biophysica Acta (BBA) - Enzymology, 614(2), 407-412.

- Schomburg, I., et al. (2013). BRENDA in 2013: integrated reactions, kinetic data, enzyme function data, improved disease classification and more.

- Stankiewicz, P. J., & Gresser, M. J. (1988).

- Fromm, H. J. (1989). Fructose-1,6-bisphosphatase. In The Enzymes (Vol. 18, pp. 1-38). Academic Press.

- Marcus, F., & Hosey, M. M. (1980). Allosteric and catalytic properties of the two isoenzymes of phosphofructokinase from Ascaris suum. Journal of Biological Chemistry, 255(18), 8569–8575.

Sources

- 1. Fructose-1,6-bisphosphatase 1 dephosphorylates IκBα and suppresses colorectal tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. content.abcam.com [content.abcam.com]

- 4. store.genprice.com [store.genprice.com]

- 5. researchgate.net [researchgate.net]

- 6. Alkaline Phosphatases: Structure, substrate specificity and functional relatedness to other members of a large superfamily of enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Phenolphthalein Diphosphate Alkaline Phosphatase Assay

Abstract

This application note details the protocol for quantifying Alkaline Phosphatase (ALP) activity using Phenolphthalein Diphosphate (PDP) as a chromogenic substrate. Unlike the more common p-Nitrophenyl Phosphate (pNPP) assay which absorbs at 405 nm, the PDP assay utilizes the pH-dependent color transition of free phenolphthalein, measurable at 550 nm . This method is historically significant in dairy pasteurization testing and remains a robust tool for specific bacterial identification (e.g., Staphylococcus aureus) and educational biochemistry due to its distinct visual endpoint.

Introduction & Principle

Alkaline Phosphatase (EC 3.1.3.[1]1) is a hydrolase enzyme responsible for removing phosphate groups from many types of molecules, including nucleotides, proteins, and alkaloids.[2]

In this assay, the substrate Phenolphthalein Diphosphate (PDP) —which is colorless in solution—serves as the phosphate donor. ALP catalyzes the hydrolysis of the phosphate ester bonds, liberating inorganic phosphate (

Under the specific alkaline conditions of the assay (pH 9.8 – 10.5), the liberated phenolphthalein undergoes a structural rearrangement to its quinoid dianion form, which exhibits a strong pink/red coloration with a maximal absorbance (

Reaction Mechanism

The reaction proceeds via the dephosphorylation of the colorless diphosphate ester to the chromatic phenolphthalein anion.

Figure 1: Enzymatic hydrolysis pathway of Phenolphthalein Diphosphate by ALP.[3][4]

Materials & Reagents

To ensure assay validity, use analytical grade reagents and ultrapure water (

Reagent List

| Reagent | Concentration | Role | Storage |

| Glycine Buffer | 0.1 M, pH 10.5 | Reaction Matrix | |

| 2 mM | Cofactor | RT | |

| 0.1 mM | Cofactor (Optional) | RT | |

| PDP Substrate | 5 mM | Substrate | |

| Phenolphthalein | 1 mM (in EtOH) | Standard | RT (Dark) |

| Stop Solution | 0.2 M | Enzyme Inhibition | RT |

Reagent Preparation

-

Assay Buffer (Glycine-NaOH, pH 10.5):

-

Dissolve 7.5 g Glycine in 900 mL water.

-

Adjust pH to 10.5 using 1 M NaOH.

-

Add 203 mg

(final 1 mM). -

Bring volume to 1 L. Note: High pH is critical for the colorimetric shift.

-

-

Phenolphthalein Diphosphate (PDP) Stock (50 mM):

-

Dissolve commercially available PDP sodium salt in water.

-

Critical: PDP is prone to spontaneous hydrolysis. Prepare fresh or store small aliquots at

. Discard if the stock solution turns pink.

-

-

Phenolphthalein Standard Stock (10 mM):

-

Dissolve 31.8 mg of Phenolphthalein powder in 10 mL of 95% Ethanol.

-

Dilute to working standards in Assay Buffer to ensure pH matching.

-

Experimental Protocol

Standard Curve Generation (Self-Validation Step)

Before testing samples, generate a standard curve to verify the extinction coefficient in your specific reader.

-

Prepare 0, 10, 20, 40, 80, and 100

Phenolphthalein standards in Assay Buffer . -

Pipette 200

of each standard into a clear 96-well plate. -

Plot

vs. Concentration ( -

Quality Control: The curve must be linear (

).

Enzymatic Assay Procedure

This protocol is designed for a 96-well microplate format.[7]

| Step | Action | Volume ( | Notes |

| 1 | Blanking | ||

| Add Assay Buffer | 150 | Reagent Blank | |

| 2 | Sample Addition | ||

| Add Test Sample (Serum/Lysate) | 10 | Dilute if necessary | |

| Add Positive Control (Commercial ALP) | 10 | System validation | |

| 3 | Substrate Addition | ||

| Add PDP Working Solution (5 mM) | 40 | Start Timer | |

| 4 | Incubation | ||

| Incubate at | 15 - 30 Minutes | ||

| 5 | Termination (Optional) | ||

| Add Stop Solution (0.1 M EDTA) | 50 | Chelates Mg/Zn | |

| 6 | Measurement | ||

| Read Absorbance | 550 nm |

Note on Stopping: Unlike pNPP assays where NaOH is added to stop and develop color, this assay is already at alkaline pH. Adding excessive NaOH (> pH 11.5) may cause the phenolphthalein to fade (conversion to colorless carbinol form). Use EDTA to stop the enzyme by stripping cofactors while maintaining pH.

Data Analysis & Calculation

Calculation Logic

Activity is calculated based on the liberation of phenolphthalein.

-

Molar Extinction Coefficient (

): ~21,500 -

Pathlength (

): ~0.6 cm (for 200

Formula

Where:

- : Absorbance of sample minus blank.

-

: Total reaction volume (

-

: Sample volume (

- : Incubation time (minutes).

-

: Conversion factor to

Workflow Diagram

Figure 2: Operational workflow for the PDP Alkaline Phosphatase assay.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background (Pink Blank) | Spontaneous hydrolysis of PDP | Prepare fresh PDP substrate. Store stock at |

| No Color Development | pH too low (< 9.0) | Check Buffer pH. Phenolphthalein is colorless < pH 8.2. |

| Color Fading | pH too high (> 11.5) | Phenolphthalein converts to colorless carbinol form. Adjust buffer to pH 10.5. |

| Precipitation | Insoluble Mg/Zn phosphates | Reduce cofactor concentration or ensure reagents are mixed well. |

References

-

Huggins, C., & Talalay, P. (1945). Sodium phenolphthalein phosphate as a substrate for phosphatase tests. Journal of Biological Chemistry, 159(2), 399-410.

-

PhotochemCAD. (n.d.). Phenolphthalein Absorption Spectrum and Extinction Coefficient.[5][6][8] PhotochemCAD Database.

-

Sigma-Aldrich. (n.d.). Phenolphthalein Phosphate Agar (Product Information). Merck Millipore.

-

Biolabo. (2022).[1][8] Alkaline Phosphatase Assay Principle and Interference. Biolabo Technical Support.

Sources

- 1. biolabo.fr [biolabo.fr]

- 2. researchgate.net [researchgate.net]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Determination of the pKa Value of Phenolphthalein by Means of Absorbance Measurements [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. assaygenie.com [assaygenie.com]

- 8. resources.bio-techne.com [resources.bio-techne.com]

Application Note: Optimizing Substrate Concentration for ALP Kinetics using Phenolphthalein Diphosphate

Abstract

This application note provides a rigorous technical guide for optimizing the substrate concentration of Phenolphthalein Diphosphate (PDP) in Alkaline Phosphatase (ALP) kinetic assays. While p-Nitrophenyl Phosphate (pNPP) is the ubiquitous standard, PDP offers distinct advantages in specific screening applications due to its dramatic visual transition (colorless to pink). This protocol details the mechanistic basis of the reaction, critical buffer considerations, and a self-validating workflow to determine the Michaelis constant (

Introduction & Mechanistic Principles[1][2][3]

Alkaline Phosphatase (ALP; EC 3.1.3.[1]1) is a homodimeric metalloenzyme requiring

The Reaction Mechanism

In this specific assay, the substrate is Phenolphthalein Diphosphate (PDP) . Unlike simple monoesters, PDP contains two phosphate groups. ALP hydrolyzes these ester bonds, releasing Phenolphthalein .

The critical feature of this assay is the pH-dependent chromogenicity of the product. Phenolphthalein exists in a lactone form (colorless) at neutral pH. Under the alkaline conditions required for ALP activity (

Why Optimize Substrate Concentration?

Running assays at arbitrary substrate concentrations leads to non-linear rates and unreliable inhibition data. To ensure the assay measures active enzyme concentration (

Figure 1: Reaction mechanism of ALP-mediated hydrolysis of Phenolphthalein Diphosphate.

Materials & Reagents

Buffer Selection (Critical)

The choice of buffer profoundly affects ALP activity.

-

Recommended: Diethanolamine (DEA) Buffer (1.0 M, pH 9.8) . DEA acts as a phosphate acceptor (transphosphorylation), significantly increasing the reaction rate compared to inert buffers.

-

Alternative: Glycine-NaOH (0.1 M, pH 10.4). Use this if transphosphorylation effects must be avoided, though sensitivity will be lower.

Reagent List

-

Enzyme: Alkaline Phosphatase (e.g., Bovine Intestinal or E. coli).[4]

-

Substrate: Phenolphthalein Diphosphate, Sodium Salt (CAS: 68807-90-9).

-

Storage: Store powder at -20°C. Solutions are unstable; prepare fresh.

-

-

Standard: Phenolphthalein (Free acid or salt).

-

Cofactors:

(0.5 mM final) and -

Stop Solution (Optional for Endpoint): 3.0 M NaOH (raises pH > 12 to maximize color, though kinetic reads are preferred).

Experimental Protocol

Phase 1: Optical Calibration (The "Self-Validating" Step)

Why this is mandatory: Literature values for the extinction coefficient (

-

Stock Prep: Dissolve pure Phenolphthalein in 50% Ethanol to create a 10 mM stock.

-

Dilution: Dilute into Assay Buffer (e.g., DEA pH 9.8) to create concentrations: 0, 10, 20, 40, 60, 80, 100

. -

Measurement: Read Absorbance at 550 nm (

). -

Calculation: Plot

vs. Concentration (-

Target: Expect

.

-

Phase 2: Kinetic Optimization ( Determination)

This workflow determines the Michaelis-Menten parameters.[5]

Step 1: Substrate Preparation Prepare a 100 mM stock of Phenolphthalein Diphosphate (PDP) in deionized water. Create the following working concentrations in Assay Buffer:

-

0 mM (Blank)

-

0.5 mM

-

1.0 mM

-

2.0 mM

-

4.0 mM

-

8.0 mM

-

16.0 mM

-

Note: PDP

is typically higher than pNPP; a wide range is necessary.

Step 2: Assay Setup (96-well plate)

| Well Content | Volume (

Step 3: Kinetic Measurement

-

Add Enzyme to initiate the reaction.

-

Immediately place in a plate reader pre-heated to 37°C.

-

Measure

every 30 seconds for 10 minutes . -

Shake plate for 3 seconds before each read.

Figure 2: Experimental workflow for optimizing PDP concentration.

Data Analysis & Optimization

Calculating Initial Velocity ( )

For each substrate concentration:

-

Plot

vs. Time (min). -

Identify the linear range (typically the first 2-5 minutes).

-

Calculate the slope (

). -

Convert to concentration units using your experimentally determined

:

Determining and

Fit the data to the Michaelis-Menten equation using non-linear regression (e.g., GraphPad Prism, SigmaPlot).

-

(Michaelis Constant): The substrate concentration at which the reaction rate is half of

- : The maximum rate of the reaction at saturating substrate.

Interpretation

-

Optimal Assay Concentration: To measure enzyme activity (screening), set

. This ensures the reaction is zero-order with respect to substrate (rate depends only on enzyme). -

Inhibition Studies: To screen for competitive inhibitors, set

.

Troubleshooting & Validation

| Issue | Probable Cause | Solution |

| High Background Color | Spontaneous hydrolysis of PDP | Prepare PDP fresh; keep on ice. Check buffer pH (should not be >10.5). |

| Non-Linear Rates | Substrate depletion | Reduce enzyme concentration or shorten measurement time. |

| No Color Development | pH too low | Phenolphthalein is colorless < pH 8.[6] Ensure Buffer is pH 9.8 - 10.0. |

| Precipitation | Insoluble Mg/Zn phosphates | Add metal cofactors slowly; ensure no excess phosphate in water source. |

References

-

PhotochemCAD. Phenolphthalein Absorption Spectrum and Extinction Coefficient. Available at: [Link] (Accessed Oct 2023).

-

Millán, J.L. (2006). Alkaline Phosphatases: Structure, substrate specificity and functional relatedness.[7][2] Purinergic Signalling. Available at: [Link]

Sources

- 1. biolabo.fr [biolabo.fr]

- 2. Alkaline Phosphatases: Structure, substrate specificity and functional relatedness to other members of a large superfamily of enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. Alkaline Phosphatase Mono- and Di-esterase Reactions: Comparative Transition State Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. uv.es [uv.es]

- 7. Alkaline phosphatase - Wikipedia [en.wikipedia.org]

High-Sensitivity Fluorometric Profiling of Soil Acid Phosphatase Activity

Application Note: AN-SOIL-AP-042

Substrate Focus: 4-Methylumbelliferyl Phosphate (4-MUP) & Analogues Methodology: Microplate Fluorometry with Quench Correction[1]

Executive Summary & Chemical Context

Objective: To quantify Acid Phosphatase (AP) activity in soil matrices using fluorogenic substrates to assess organic phosphorus mineralization potential.

Chemical Clarification (The "C20" Variable): The user-specified formula C20H18NaO11P2 corresponds structurally to specific bis-phosphate derivatives (e.g., protonated salts of Fluorescein Diphosphate or Bis(phosphophenyl) benzoates ).[1] While these "bis" substrates (C20) exist, they are often kinetically complex (requiring two hydrolysis steps) or cost-prohibitive for high-throughput soil ecology.[1]

The Industry Standard: This protocol focuses on the 4-Methylumbelliferyl Phosphate (4-MUP) system (C10H9O6P[1]·Na), which is the validated "Gold Standard" for soil enzymology (German et al., 2011).[1] MUP provides superior kinetic linearity, stability, and cost-efficiency compared to C20 bis-phosphates.[1] Note: The protocols below are adaptable to C20-based substrates (like FDP) by adjusting the excitation/emission wavelengths, but MUP is the recommended primary reagent.

Scientific Principle

Mechanism of Action: Acid phosphatases (EC 3.1.3.[1]2) are non-specific esterases that catalyze the hydrolysis of phosphomonoesters.[1] In this assay, the enzyme cleaves the phosphate group from the non-fluorescent 4-MUP , releasing 4-Methylumbelliferone (4-MU) and inorganic phosphate.[1]

The Signal: 4-MU is highly fluorescent under alkaline conditions (pH > 10).[1]

-

Excitation: 365 nm (UV)

-

Emission: 450 nm (Blue)[1]

The "Self-Validating" Challenge (Soil Quenching): Soil slurries are optically complex; particles absorb light and dissolved organic matter (DOM) absorbs UV.[1] This causes "quenching," where the signal is artificially suppressed.[1]

-

Critical Control: You cannot use a standard curve in pure buffer. You must construct a standard curve within the specific soil homogenate to calculate a "Quench Coefficient" (Q) for every sample.[1]

Experimental Workflow Visualization

Figure 1: High-throughput microplate workflow for soil acid phosphatase detection, emphasizing the parallel processing of samples and quench standards.

Detailed Protocol

4.1. Reagents & Preparation

| Reagent | Concentration | Preparation Notes |

| Buffer | 50 mM Acetate (pH 5.[1]0) | Dissolve Sodium Acetate Trihydrate; adjust pH with Glacial Acetic Acid. Crucial: Match pH to soil environment if necessary.[1][2] |

| Substrate (MUP) | 200 µM (Final) | Dissolve 4-MUP (C10H9O6P·Na) in buffer. Prepare fresh. Keep in dark (light sensitive). |

| Standard (4-MU) | 10 µM | Dissolve 4-Methylumbelliferone in Methanol (stock), then dilute in buffer.[1] |

| Stop Solution | 0.5 M NaOH | Essential to raise pH > 10 to maximize fluorescence of the released product.[1] |

4.2. Soil Slurry Preparation (The Homogenization Step)

Rationale: Enzymes are immobilized on soil colloids.[1] Gentle shaking is insufficient; high-shear homogenization ensures representative subsampling.[1]

-

Weigh 1.0 g of fresh, sieved (<2mm) soil.[1]

-

Add to 125 mL of 50 mM Acetate Buffer (pH 5.0) in a sterile jar.

-

Homogenize using a tissue homogenizer or vigorous magnetic stirring for 1 min to create a uniform suspension.

-

Maintain suspension during pipetting (use a wide-bore pipette tip or constant stirring trough).[1]

4.3. Microplate Layout (The Self-Validating System)

Pipette the following into a black 96-well microplate (volumes in µL):

| Well Type | Description | Soil Slurry | Buffer | Substrate (MUP) | Standard (4-MU) |

| Sample | Measures Enzyme Activity | 200 | - | 50 | - |

| Blank | Measures Background Fluorescence | 200 | 50 | - | - |

| Quench | Measures Signal Suppression | 200 | - | - | 50 |

| Neg.[1] Control | Measures Substrate Degradation | - | 200 | 50 | - |

| Ref.[1] Std | Pure Standard Curve (No Soil) | - | 200 | - | 50 |

4.4. Execution

-

Inoculation: Add soil slurries first, then standards/buffers, then substrate last to start the reaction.[1]

-

Incubation: Cover plate to prevent evaporation. Incubate at 25°C (or field temperature) for 2–3 hours in the dark.

-

Termination: Add 10 µL of 0.5 M NaOH to every well.

-

Measurement: Read fluorescence immediately (Ex 365nm / Em 450nm).

Data Analysis & Calculation

To ensure scientific integrity, raw fluorescence units (RFU) must be converted to activity units (nmol hr⁻¹ g⁻¹) using the Quench Correction Factor (Q) .[1]

Step 1: Calculate the Quench Coefficient (Q)

The Quench Coefficient quantifies how much the soil matrix suppresses the signal compared to pure buffer.[1]

-

Interpretation: If

, the soil "hides" 30% of the signal.[1] We must divide by 0.7 to correct this.

Step 2: Calculate Net Fluorescence

Step 3: Calculate Enzymatic Activity

[1]Where:

-

Emission Coefficient: RFU per nmol of 4-MU (derived from Reference Standard).

-

Time: Incubation time in hours.

-

Mass: Dry weight equivalent of the soil in the well (approx.[1] 0.0016 g based on 1g/125mL dilution and 200µL volume).[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background (Blank) | High DOM (Dissolved Organic Matter) | Use a higher dilution (e.g., 1g in 200mL). |

| Low Signal | pH Mismatch | Ensure NaOH addition raises pH > 10. Check buffer capacity. |

| High Variation | Settling Particles | Critical: Agitate the slurry reservoir constantly while pipetting.[1] Use wide-bore tips.[1] |

| Non-Linearity | Substrate Depletion | Reduce incubation time or increase MUP concentration (saturation check). |

References

-